molecular formula C9H8BrF3S B13169955 1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene

1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene

Cat. No.: B13169955
M. Wt: 285.13 g/mol
InChI Key: OCUZTEYAGKUCAB-UHFFFAOYSA-N
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Description

1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromoethyl group, a sulfanyl group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene typically involves the reaction of 1-bromo-3-(trifluoromethyl)benzene with 2-bromoethanethiol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromoethyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as dichloromethane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of ethyl-substituted benzene derivatives.

Scientific Research Applications

1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the sulfanyl group can undergo oxidation or reduction. The trifluoromethyl group enhances the compound’s lipophilicity and stability, making it a valuable moiety in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
  • 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene
  • 1-(2-Bromoethyl)-3-(methylsulfonyl)benzene

Uniqueness

1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene is unique due to the presence of both a sulfanyl group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H8BrF3S

Molecular Weight

285.13 g/mol

IUPAC Name

1-(2-bromoethylsulfanyl)-3-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8BrF3S/c10-4-5-14-8-3-1-2-7(6-8)9(11,12)13/h1-3,6H,4-5H2

InChI Key

OCUZTEYAGKUCAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SCCBr)C(F)(F)F

Origin of Product

United States

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